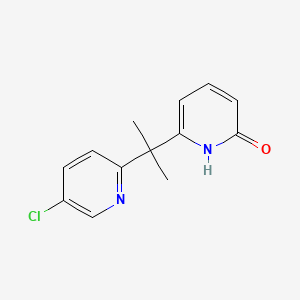
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a chloropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloropyridine and 2-bromopyridine.
Grignard Reaction: 5-Chloropyridine is reacted with magnesium in anhydrous ether to form the Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 2-bromopyridine under palladium-catalyzed conditions to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
化学反应分析
Types of Reactions
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
科学研究应用
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
相似化合物的比较
Similar Compounds
2-(5-Chloropyridin-2-yl)pyridine: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
6-(2-(5-Bromopyridin-2-yl)propan-2-yl)pyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one is unique due to the presence of both chloropyridine and pyridinone moieties, which confer distinct chemical reactivity and potential biological activity. The propan-2-yl group also adds steric hindrance, affecting the compound’s interactions with molecular targets.
属性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC 名称 |
6-[2-(5-chloropyridin-2-yl)propan-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H13ClN2O/c1-13(2,10-7-6-9(14)8-15-10)11-4-3-5-12(17)16-11/h3-8H,1-2H3,(H,16,17) |
InChI 键 |
KBZZYEDHYNTZRI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC=C(C=C1)Cl)C2=CC=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


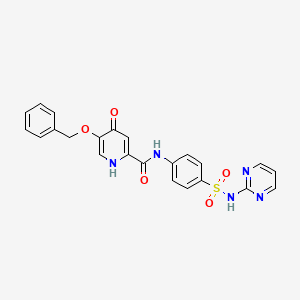
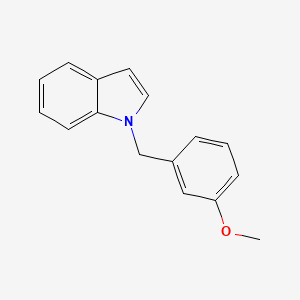
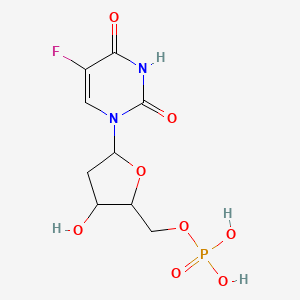

![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)
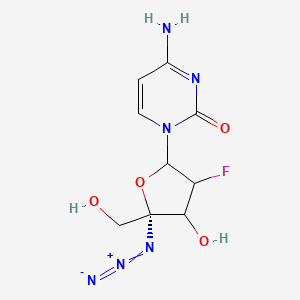
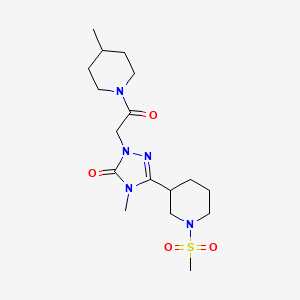
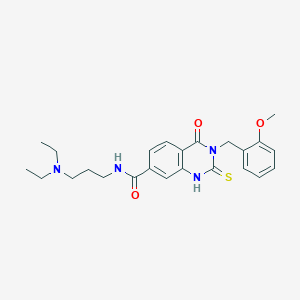
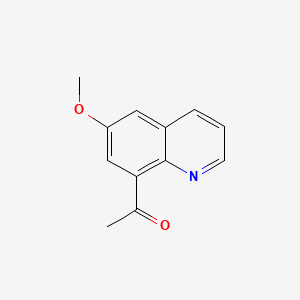
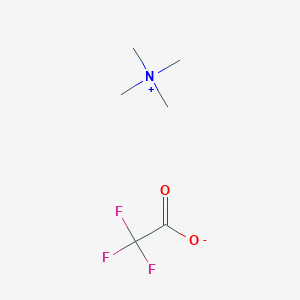
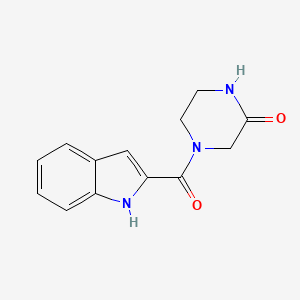

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)
